Benzene-1,4-d2
Overview
Description
Mechanism of Action
Target of Action
1,4-Dideuteriobenzene, also known as p-dideuteriobenzene, is a derivative of benzene . The primary targets of benzene derivatives are often proteins or enzymes in the body that interact with the benzene ring structure.
Mode of Action
Benzene and its derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target molecules
Biochemical Pathways
For instance, some benzene derivatives can interfere with the gamma-aminobutyric acid (GABA) neurotransmitter, which regulates brain activity
Pharmacokinetics
For instance, benzene is rapidly absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the lungs and urine . The presence of deuterium atoms may influence these properties, as deuterium is known to form stronger bonds than hydrogen, potentially affecting the compound’s metabolic stability .
Result of Action
Benzene and its derivatives can have various effects, such as inducing changes in cell signaling, enzyme activity, and gene expression . The presence of deuterium atoms may influence these effects, as deuterium can alter the rate of chemical reactions .
Action Environment
The action, efficacy, and stability of 1,4-Dideuteriobenzene can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the presence of deuterium atoms may increase the compound’s resistance to metabolic degradation, potentially enhancing its stability and efficacy . .
Preparation Methods
Benzene-1,4-d2 can be synthesized through several methods. One common approach involves the deuteration of 1,4-diiodobenzene. The reaction typically involves the use of deuterium gas (D2) in the presence of a palladium catalyst under high pressure and temperature conditions . Another method includes the exchange of hydrogen atoms with deuterium in benzene using deuterated solvents and a suitable catalyst . Industrial production methods are similar but are scaled up to meet the demand for research and commercial applications.
Chemical Reactions Analysis
Benzene-1,4-d2 undergoes various chemical reactions typical of benzene derivatives. These include:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation and Reduction: While benzene rings are generally resistant to oxidation, under specific conditions, 1,4-dideuteriobenzene can be oxidized to form quinones.
Substitution Reactions: These include nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the benzene ring.
Scientific Research Applications
Benzene-1,4-d2 is widely used in scientific research due to its unique properties:
Spectroscopic Studies: The presence of deuterium atoms alters the vibrational frequencies of the molecule, making it useful in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Kinetic Isotope Effect Studies: The compound is used to study reaction mechanisms by comparing the reaction rates of deuterated and non-deuterated compounds.
Material Science: It is used in the synthesis of deuterated polymers and other materials for specialized applications.
Biological and Medical Research: Deuterated compounds, including 1,4-dideuteriobenzene, are used in metabolic studies and drug development to understand the effects of isotopic substitution on biological systems.
Comparison with Similar Compounds
Benzene-1,4-d2 can be compared with other deuterated benzene derivatives such as:
1,2-Dideuteriobenzene: Similar in structure but with deuterium atoms at the ortho positions.
1,3-Dideuteriobenzene: Deuterium atoms are at the meta positions.
Benzene-d6: All six hydrogen atoms are replaced by deuterium, providing a fully deuterated benzene ring.
The uniqueness of 1,4-dideuteriobenzene lies in its specific isotopic substitution pattern, which makes it particularly useful for studying para-substitution effects in benzene derivatives .
Properties
IUPAC Name |
1,4-dideuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-UPXKZQJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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